molecular formula C14H9Cl2N3O2S2 B2818025 N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476643-34-2

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2818025
CAS RN: 476643-34-2
M. Wt: 386.27
InChI Key: ASZGGKOAEGILRK-UHFFFAOYSA-N
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Description

N-(6-arylbenzo[d]thiazol-2-yl)acetamides are a class of compounds that have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .


Synthesis Analysis

These compounds are typically synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .


Molecular Structure Analysis

The structure of these compounds is characterized by the presence of a benzo[d]thiazol-2-yl group attached to an acetamide group .


Chemical Reactions Analysis

The synthesis of these compounds involves reactions such as C-C coupling and acetylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific aryl group attached to the benzo[d]thiazol-2-yl group .

Scientific Research Applications

Anti-Inflammatory Applications

Benzothiazole derivatives have been found to possess significant anti-inflammatory activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Analgesic Applications

Some benzothiazole derivatives have shown promising analgesic activities . These compounds could potentially be developed into new analgesic drugs.

Anticonvulsant Applications

Benzothiazole derivatives, including those with acetamido and carbothioamido pharmacophores, have been evaluated as potential anticonvulsant agents . Some of these compounds have shown promising results in in vivo anticonvulsant screening .

Anticancer Applications

Certain benzothiazole derivatives have been found to be effective against cancer-causing cells and have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .

Antimicrobial Applications

Benzothiazole derivatives have been found to possess antimicrobial properties . These compounds could potentially be developed into new antimicrobial drugs.

Anti-Alzheimer Applications

Benzothiazole derivatives have shown potential in the treatment of Alzheimer’s disease . These compounds could potentially be developed into new drugs for Alzheimer’s treatment.

Antihypertensive Applications

Benzothiazole derivatives have shown potential in the treatment of hypertension . These compounds could potentially be developed into new antihypertensive drugs.

Antioxidant Applications

Benzothiazole derivatives have shown potential as antioxidants . These compounds could potentially be developed into new antioxidant drugs.

Mechanism of Action

In bioassays, these compounds have been found to display significant activity for urease inhibition. The in silico studies showed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S2/c1-6(20)17-7-2-3-9-10(4-7)22-14(18-9)19-13(21)8-5-11(15)23-12(8)16/h2-5H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGGKOAEGILRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

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